molecular formula C18H14ClN3O2 B2458233 1-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone CAS No. 946242-25-7

1-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone

Cat. No. B2458233
CAS RN: 946242-25-7
M. Wt: 339.78
InChI Key: YPBQUUPFUKFXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound is also known as CPP-115 and has been found to be useful in the treatment of various neurological disorders.

Mechanism Of Action

CPP-115 acts as a competitive inhibitor of GABA-AT, binding to the active site of the enzyme and preventing the breakdown of GABA. This leads to an increase in the levels of GABA in the brain, which in turn leads to an increase in inhibitory tone and a reduction in neuronal excitability. This mechanism of action has been found to be effective in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 are related to its mechanism of action. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to an overall increase in inhibitory tone and a reduction in neuronal excitability. This has been found to be effective in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPP-115 is its potency as a GABA-AT inhibitor. The compound has been found to be highly effective in increasing the levels of GABA in the brain, leading to an overall increase in inhibitory tone and a reduction in neuronal excitability. However, one of the limitations of CPP-115 is its solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on CPP-115. One area of interest is the development of more potent and selective GABA-AT inhibitors that can be used in the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of CPP-115 on brain function and behavior. Additionally, the potential use of CPP-115 in the treatment of other disorders, such as depression and schizophrenia, is an area of ongoing research.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine in the presence of potassium carbonate to yield CPP-115. The synthesis method for CPP-115 is well-established, and the compound can be obtained in high yields.

Scientific Research Applications

CPP-115 has been extensively studied for its potential applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. The compound has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to an overall increase in inhibitory tone and a reduction in neuronal excitability.

properties

IUPAC Name

1-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-15(14)22-11-13(10-16(22)23)18-20-17(21-24-18)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBQUUPFUKFXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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